

Application Notes and Protocols for In Vivo Studies of VU0364572 TFA

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Compound of Interest		
Compound Name:	VU0364572 TFA	
Cat. No.:	B560331	Get Quote

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Introduction

VU0364572 TFA is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), demonstrating potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. This document provides detailed protocols and application notes for conducting in vivo studies with **VU0364572 TFA**, with a focus on a preclinical Alzheimer's disease model. VU0364572 is noted to be orally active and capable of penetrating the central nervous system (CNS).[1][3]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for VU0364572.

Table 1: In Vitro Activity of VU0364572

Parameter	Value	Cell Line	Assay
EC50	0.11 μΜ	CHO-K1 cells expressing human M1 mAChRs	Calcium Mobilization



Source:[1][3]

Table 2: In Vivo Study Parameters for **VU0364572 TFA** in an Alzheimer's Disease Model

Parameter	Details
Animal Model	5XFAD transgenic mice
Dosing Regimen	10 mg/kg/day
Route of Administration	Oral (in drinking water)
Treatment Duration	4 months
Key Outcomes	Prevention of memory impairments, reduction of soluble and insoluble A β 40/42 in the cortex and hippocampus, and decreased oligomeric A β levels in the cortex.[4]

Source:[3][4]

Experimental Protocols Formulation of VU0364572 TFA for Oral Administration

Two protocols are provided for the formulation of **VU0364572 TFA** for in vivo oral administration. It is recommended to prepare a fresh solution as needed.

Protocol 1: PEG300 and Tween-80 Formulation[1]

- Prepare a stock solution of VU0364572 TFA in DMSO (e.g., 27.5 mg/mL).
- For a 1 mL final working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300.
- Mix the solution thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.
- Add 450 μL of saline to reach the final volume of 1 mL.



• If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation[1]

- Prepare a stock solution of VU0364572 TFA in DMSO.
- For a 1 mL final working solution, add 100 μ L of the DMSO stock solution to 900 μ L of a 20% SBE- β -CD solution in saline.
- Mix thoroughly until a clear solution is obtained.

In Vivo Efficacy Study in 5XFAD Mice

This protocol outlines a chronic dosing study to evaluate the disease-modifying effects of **VU0364572 TFA** in a mouse model of Alzheimer's disease.

- 1. Animal Model:
- · Species: Mouse
- Strain: 5XFAD transgenic
- Age at start of treatment: 2 months
- Sex: Both male and female mice can be used, but sex-specific analysis is recommended as spatial navigation deficits in 5XFAD mice can be sex-dependent.[5][6]
- 2. Dosing and Administration:
- Compound: VU0364572 TFA
- Dose: 10 mg/kg/day[3]
- Route: Oral, ad libitum in drinking water.[4]
- Vehicle Control: The formulation vehicle without VU0364572 TFA.
- Duration: 4 months.[3]



3. Behavioral Assessment: Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory.

Apparatus: A circular pool (approximately 110 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 20 ± 2 °C. A hidden escape platform (10 cm in diameter) is submerged just below the water surface.[5]

Procedure:

- Cued Training: The platform is visible, and the mouse is trained to associate the platform with escape.
- Acquisition Training: The platform is hidden, and mice are given multiple trials per day for several consecutive days to learn the platform's location using distal cues in the room.
 Each trial lasts for a maximum of 60 seconds.[7]
- Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[8][9]

4. Biochemical Analysis:

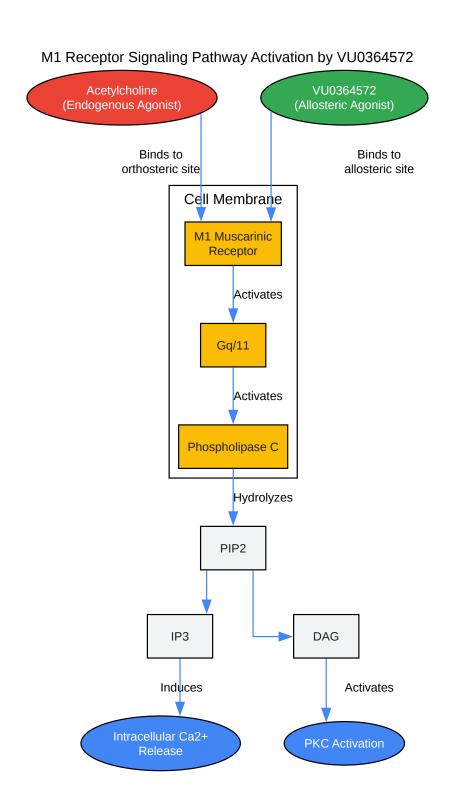
- At the end of the study, animals are euthanized, and brain tissue (cortex and hippocampus)
 is collected.
- Levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) and oligomeric Aβ are quantified using ELISA.[4]

Safety and Toxicology Considerations

While **VU0364572 TFA** has been used in in vivo studies, comprehensive public data on its toxicology profile is limited. However, studies on trifluoroacetate (TFA), the counterion, suggest it has low acute toxicity.[2][10] The liver has been identified as the primary target organ in repeated dose studies in rats, with mild hypertrophy observed.[2][10] It is important to note that the toxicology of the parent compound, VU0364572, may differ. Therefore, appropriate safety monitoring is recommended during in vivo studies.



Visualizations



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Caption: Signaling pathway of the M1 muscarinic receptor activated by VU0364572.

Start of Study (2-month-old 5XFAD mice) Chronic Treatment (4 months) VU0364572 TFA (10 mg/kg/day, oral) or Vehicle Behavioral Testing (Morris Water Maze) Biochemical Analysis (Brain Tissue)

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Caption: Workflow for the in vivo efficacy study of **VU0364572 TFA**.

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